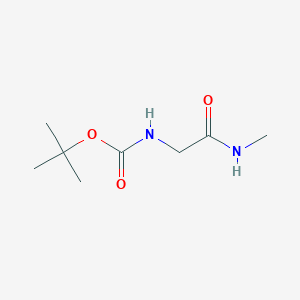

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl methyl(2-(methylamino)ethyl)carbamate (TBMMEC) is an experimental anticancer drug that has been shown to induce the regression of a variety of cancers in animal models . TBMMEC binds to the antigen Cetuximab and its conjugates, which have been found to be effective against colorectal cancer cells .

Synthesis Analysis

The synthesis method of tert-butyl 2-(methylamino)ethylcarbamate comprises the following steps : (a) carrying out reduction reaction on N-tert-butyloxycarbonyl-1,2-ethylenediamine and polyformaldehyde in an organic solvent in the presence of acid at reflux temperature to obtain 2-(N-isobutoxyformamido)ethylisocyanide; (b) carrying out reduction reaction on the 2-(N-isobutoxyformamido)ethylisocyanide and sodium borohydride in an aprotic solvent at 20-30 DEG C to obtain the tert-butyl 2-(methylamino)ethylcarbamate .Molecular Structure Analysis

The molecular formula of Tert-butyl 2-(methylamino)ethylcarbamate is C8H18N2O2 . The InChI code is 1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) .Physical and Chemical Properties Analysis

The molecular weight of Tert-butyl 2-(methylamino)ethylcarbamate is 174.24 g/mol . The InChI code is 1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) .Aplicaciones Científicas De Investigación

Genotoxicity Assessment

A study assessing the genotoxicity of methyl-tert-butyl ether and other compounds found that these chemicals induce DNA damage in human lymphocytes. This suggests a potential area of research in evaluating the genotoxic effects of similar compounds, including tert-butyl carbamates, on human health (Chen et al., 2008).

Asymmetric Synthesis

Research on N-tert-butanesulfinyl imines highlights their use as intermediates for the asymmetric synthesis of amines. This demonstrates the potential application of tert-butyl carbamates in the synthesis of chiral amines, an important process in the production of pharmaceuticals and other bioactive molecules (Ellman et al., 2002).

Chemical Reactions and Catalysis

A study on phosphazene bases, including compounds with tert-butyl groups, as organocatalysts for the ring-opening polymerization of cyclic esters, highlights their utility in creating polyesters with predictable molecular weights. This suggests potential research applications of tert-butyl carbamates in polymer chemistry and materials science (Zhang et al., 2007).

Environmental Science and Phytoremediation

The uptake, metabolism, and toxicity of methyl tert-butyl ether by weeping willows were studied, showing the potential of plants in the phytoremediation of environments contaminated with tert-butyl compounds. This research area could extend to studying the environmental behavior and remediation potential of tert-butyl carbamates (Yu & Gu, 2006).

Analytical Chemistry

Solid-contact ion-selective electrodes using thioamide derivatives of p-tert-butylcalix[4]arene for the determination of lead(II) in environmental samples demonstrate the analytical applications of tert-butyl compounds in developing sensitive and selective sensors for environmental monitoring (Guzinski et al., 2013).

Mecanismo De Acción

Tert-Butyl 2-(methylamino)ethylcarbamate is a Glycine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-(methylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-6(11)9-4/h5H2,1-4H3,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGIDNKIGHDVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2915160.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)

![2-phenoxy-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2915165.png)

![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)

![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)

![1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2915172.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)